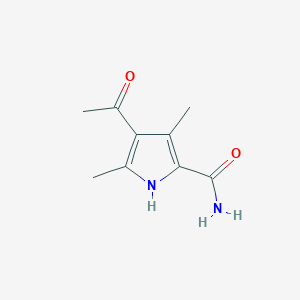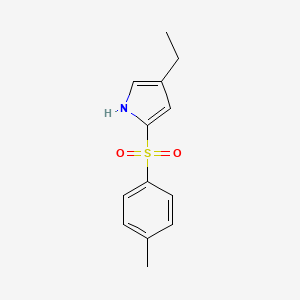
4-Ethyl-2-(4-methylbenzene-1-sulfonyl)-1H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-(4-methylbenzene-1-sulfonyl)-1H-pyrrole is an organic compound that belongs to the class of sulfonyl pyrroles. This compound is characterized by the presence of an ethyl group at the 4-position, a methylbenzene sulfonyl group at the 2-position, and a pyrrole ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(4-methylbenzene-1-sulfonyl)-1H-pyrrole typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-ethylpyrrole. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.
化学反応の分析
Types of Reactions
4-Ethyl-2-(4-methylbenzene-1-sulfonyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Various substituted pyrrole derivatives.
科学的研究の応用
4-Ethyl-2-(4-methylbenzene-1-sulfonyl)-1H-pyrrole is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Ethyl-2-(4-methylbenzene-1-sulfonyl)-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The ethyl and pyrrole groups contribute to the compound’s overall binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-Methylbenzenesulfonyl chloride
- 4-Methylbenzenesulfonic acid
- 4-Methylbenzenesulfonyl azide
Uniqueness
4-Ethyl-2-(4-methylbenzene-1-sulfonyl)-1H-pyrrole is unique due to the presence of both an ethyl group and a sulfonyl group on the pyrrole ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications.
特性
CAS番号 |
922144-25-0 |
|---|---|
分子式 |
C13H15NO2S |
分子量 |
249.33 g/mol |
IUPAC名 |
4-ethyl-2-(4-methylphenyl)sulfonyl-1H-pyrrole |
InChI |
InChI=1S/C13H15NO2S/c1-3-11-8-13(14-9-11)17(15,16)12-6-4-10(2)5-7-12/h4-9,14H,3H2,1-2H3 |
InChIキー |
SLKWPQCBSZHLEA-UHFFFAOYSA-N |
正規SMILES |
CCC1=CNC(=C1)S(=O)(=O)C2=CC=C(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


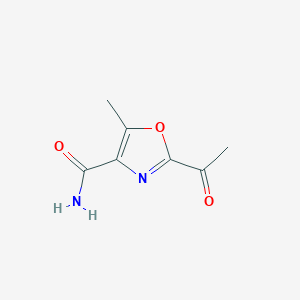
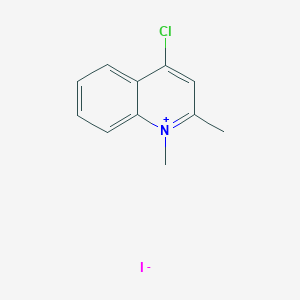

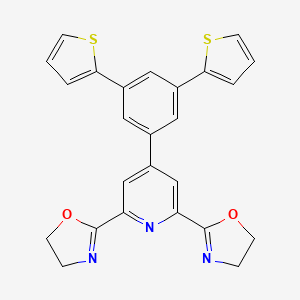
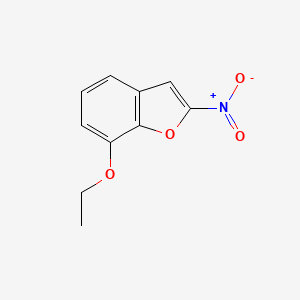
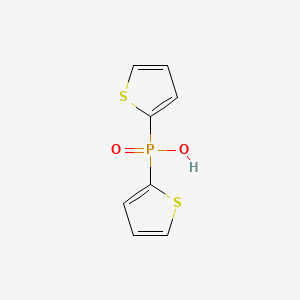
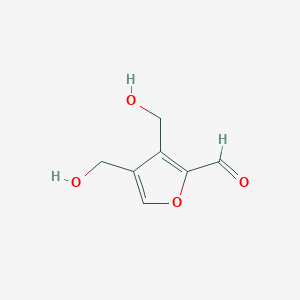
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B12889838.png)
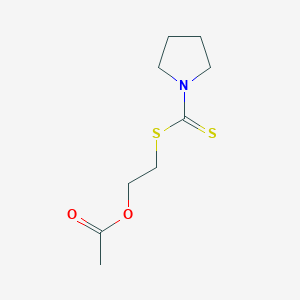
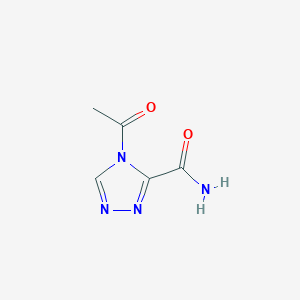

![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)

